Flusilazole

Description

Properties

IUPAC Name |

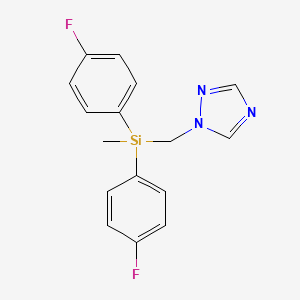

bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3Si/c1-22(12-21-11-19-10-20-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUGOMFVDPBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CN1C=NC=N1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024235 | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85509-19-9 | |

| Record name | Flusilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85509-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flusilazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085509199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[bis(4-fluorophenyl)methylsilyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUSILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3WG2VVD87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Record name | Flusilazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flusilazole's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusilazole is a broad-spectrum, systemic fungicide belonging to the triazole class of sterol biosynthesis inhibitors (SBIs). Its primary mechanism of action is the potent and specific inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By disrupting ergosterol production, this compound leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol, ultimately resulting in the cessation of fungal growth and cell death. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

This compound is a well-established organosilicon fungicide used to control a wide range of fungal pathogens in agricultural settings, including Ascomycetes, Basidiomycetes, and Deuteromycetes.[1] Its efficacy stems from its targeted disruption of a fundamental process in fungal physiology: the biosynthesis of ergosterol.[2] This targeted approach provides a degree of selectivity, as the fungal CYP51 enzyme is significantly more sensitive to this compound than its mammalian counterpart.[3] Understanding the precise molecular interactions and cellular consequences of this compound treatment is crucial for optimizing its use, managing fungicide resistance, and developing novel antifungal agents.

The Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4] This enzyme catalyzes the removal of a methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[5]

This compound, like other azole fungicides, contains a nitrogen atom in its triazole ring that binds to the heme iron atom in the active site of the CYP51 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.[3]

The consequences of CYP51 inhibition are twofold:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This affects the activity of membrane-associated enzymes and transport systems, hindering nutrient uptake and cell signaling.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, such as lanosterol and eburicol. These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane permeability and ultimately, cell lysis.

Signaling Pathways and Cellular Effects

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of cellular events that contribute to its antifungal activity.

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi, highlighting the specific step inhibited by this compound.

Quantitative Data: Efficacy of this compound

The efficacy of this compound varies depending on the fungal species, isolate, and the specific experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound against Various Fungal Pathogens

| Fungal Pathogen | Parameter | Value Range | Reference |

| Botrytis cinerea | EC50 (mycelial growth) | 0.021 - 0.372 µg/mL | [6] |

| Sclerotinia sclerotiorum | EC50 (mycelial growth) | 0.0227 - 0.3436 µg/mL | [7] |

| Sclerotinia sclerotiorum | EC50 (mycelial growth) | 0.085 - 0.104 µg/mL | [8][9] |

| Fusarium oxysporum | IC50 | 0.152 ppm | [10] |

| Colletotrichum capsici | EC50 (carbendazim 12% + this compound 12.5% SE) | 549 µg/mL | [11] |

| Yeast | IC50 (demethylation) | [3] | |

| Rat Liver | IC50 (demethylation) | 100-fold less sensitive than yeast | [3] |

EC50: Effective concentration causing 50% inhibition. IC50: Inhibitory concentration causing 50% inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Fungicide Efficacy Testing: Mycelial Growth Inhibition Assay

This protocol outlines the determination of the effective concentration of this compound that inhibits 50% of mycelial growth (EC50).

Sterol Extraction and Analysis

This protocol describes a general method for extracting and quantifying sterols from fungal cells treated with this compound to observe the depletion of ergosterol and the accumulation of other sterols.

Materials:

-

Fungal culture

-

This compound

-

Alcoholic potassium hydroxide (KOH)

-

n-Heptane or petroleum ether

-

Sterile water

-

Vortex mixer

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Ergosterol standard

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungal pathogen in a suitable liquid medium to the mid-logarithmic phase.

-

Introduce this compound at a predetermined concentration (e.g., EC50 value) and a control with no fungicide.

-

Incubate for a specified period.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal mycelia by filtration or centrifugation.

-

Wash the mycelia with sterile water.

-

Add alcoholic KOH to the mycelial pellet and vortex thoroughly.

-

Incubate at a high temperature (e.g., 85°C) for 1-4 hours to saponify the cellular lipids.

-

-

Sterol Extraction:

-

After cooling, add a mixture of sterile water and n-heptane (or petroleum ether) to the saponified sample.

-

Vortex vigorously to extract the non-saponifiable sterols into the organic phase.

-

Separate the phases by centrifugation.

-

Carefully transfer the upper organic layer containing the sterols to a new tube.

-

-

Quantification:

-

Spectrophotometric Method: Scan the absorbance of the sterol extract between 240 and 300 nm. The presence of ergosterol will show a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths. The accumulation of other sterols will alter the shape of the absorbance spectrum.

-

HPLC Analysis: For a more detailed analysis, the extracted sterols can be dried, redissolved in a suitable solvent, and analyzed by HPLC. This allows for the separation and quantification of ergosterol and other accumulated sterol intermediates by comparing the retention times and peak areas to known standards.[12]

-

Mechanisms of Resistance

The emergence of resistance to this compound and other azole fungicides is a significant concern in agriculture and medicine. The primary mechanisms of resistance in fungal pathogens include:

-

Target Site Modification: Point mutations in the ERG11 (CYP51) gene can alter the amino acid sequence of the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme. This requires a higher concentration of the fungicide to achieve the same level of inhibition.

-

Increased Efflux: Overexpression of genes encoding ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can lead to the active efflux of this compound from the fungal cell. This reduces the intracellular concentration of the fungicide, preventing it from reaching its target.

Conclusion

This compound's mechanism of action is a well-defined and highly effective strategy for controlling a broad spectrum of fungal pathogens. Its specific inhibition of lanosterol 14α-demethylase disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and combat fungal diseases. A thorough understanding of its mechanism is essential for its judicious use, for managing the development of resistance, and for the rational design of new and more effective antifungal therapies.

References

- 1. This compound (Ref: DPX H6573) [sitem.herts.ac.uk]

- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 3. Comparative effects of the azole-based fungicide this compound on yeast and mammalian lanosterol 14 alpha-methyl demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H15F2N3Si | CID 73675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. researchgate.net [researchgate.net]

- 11. aatcc.peerjournals.net [aatcc.peerjournals.net]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical and Physical Properties of Flusilazole

This compound is a broad-spectrum systemic fungicide belonging to the triazole class, recognized for its efficacy against a wide range of fungal pathogens in agricultural applications.[1][2] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane | [1] |

| CAS Number | 85509-19-9 | [1][4][5] |

| Molecular Formula | C₁₆H₁₅F₂N₃Si | [1][4][6] |

| Molecular Weight | 315.39 g/mol | [1][4][5][6] |

| Canonical SMILES | C--INVALID-LINK--(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | [7] |

| InChI Key | FQKUGOMFVDPBIZ-UHFFFAOYSA-N | [4][5] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State | White crystalline solid | [8][9] |

| Melting Point | 53 - 55 °C | [5][10] |

| Boiling Point | 393 °C at 760 mmHg | [10] |

| Vapor Pressure | 2.925 x 10⁻⁷ mmHg at 25 °C | [11] |

| Water Solubility | 41.9 mg/L at 20 °C | [5][7] |

| Solubility in Organic Solvents | Soluble in many organic solvents. | [11] |

| Hexane: 85,000 mg/L at 20 °C | [7] | |

| Ethyl acetate: 200,000 mg/L at 20 °C | [7] | |

| Xylene: 200,000 mg/L at 20 °C | [7] | |

| Octanol-Water Partition Coefficient (Log Kₒw) | 3.70 | [1] |

| Density | 1.31 g/cm³ | [5] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is guided by standardized protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method - OECD 102)

The melting point of this compound can be determined using the capillary method as outlined in OECD Guideline 102.[11][12]

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of approximately 3 mm.[13][14]

-

Apparatus: A melting point apparatus equipped with a heated block and a means to control and measure the temperature, such as a calibrated thermometer or a digital temperature sensor, is used.[13][14]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) for the final determination.[14]

-

The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded as the melting range.[14]

-

-

Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure substance, while a broader range suggests the presence of impurities.[14][15]

Water Solubility Determination (Flask Method - OECD 105)

The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of substances like this compound.[7][16]

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.[16]

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. This may take 24 hours or longer.[16]

-

After equilibration, the solution is allowed to stand to permit the separation of undissolved material.

-

The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

-

Octanol-Water Partition Coefficient (HPLC Method - OECD 117)

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and can be determined using reversed-phase HPLC.[17][18]

-

Principle: A correlation is established between the retention time of a substance on a reversed-phase HPLC column and its known Kₒw value. The Kₒw of the test substance is then determined by comparing its retention time to this correlation.[17]

-

Procedure:

-

A series of reference compounds with known Log Kₒw values are injected into the HPLC system.

-

The retention times of these reference compounds are recorded.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known Log Kₒw values of the reference compounds.

-

This compound is then injected into the same HPLC system under identical conditions, and its retention time is measured.

-

The Log Kₒw of this compound is calculated from its retention time using the calibration curve.[17][18]

-

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane.[5][6]

This compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[10][13][19] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[10] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[19] This disruption of the cell membrane structure and function ultimately inhibits fungal growth and leads to cell death.[3]

Mandatory Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Ergosterol biosynthesis pathway and inhibition by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. filab.fr [filab.fr]

- 8. This compound | C16H15F2N3Si | CID 73675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apsnet.org [apsnet.org]

- 16. oecd.org [oecd.org]

- 17. web.viu.ca [web.viu.ca]

- 18. researchgate.net [researchgate.net]

- 19. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and manufacturing process of Flusilazole

An In-depth Technical Guide to the Synthesis and Manufacturing of Flusilazole

Introduction

This compound, with the chemical name 1-[[bis(4-fluorophenyl)methylsilyl]methyl]-1H-1,2,4-triazole, is a potent organosilicon fungicide.[1][2][3] It is recognized for its broad-spectrum, systemic activity with both protective and curative properties against a wide range of fungal pathogens, including Ascomycetes, Basidiomycetes, and Deuteromycetes.[4][5][6] Its mechanism of action involves the inhibition of sterol biosynthesis, which disrupts the structure and function of fungal cell membranes.[4][5] Developed by DuPont, this compound is utilized in agriculture to control infections on various fruit and vegetable crops.[3] This guide provides a detailed overview of its synthesis, manufacturing processes, experimental protocols, and key quantitative data for researchers and professionals in drug development.

Synthesis Pathways

The commercial production of this compound is primarily achieved through a multi-step synthesis that combines organosilicon and triazole chemistry.[4] The literature describes two main synthetic routes, with the direct coupling method being the most commonly employed in industrial settings.[7]

Route 1: Direct Nucleophilic Substitution (Commercially Preferred)

This method involves the direct reaction of a chlorosilyl intermediate with a salt of 1,2,4-triazole. The key intermediate, bis(4-fluorophenyl)methylchloromethylsilane, is reacted with sodium triazole in a suitable solvent to yield this compound.[7] This approach is favored for its relative simplicity and efficiency.

Route 2: Iodination followed by Substitution

An alternative pathway involves converting the bis(4-fluorophenyl)chloromethylmethylsilane intermediate to an iodinated version before reacting it with sodium triazole.[7] While viable, this two-step process is less common in large-scale manufacturing.

The synthesis of the crucial precursor, bis(4-fluorophenyl)methylchloromethylsilane, often starts with the preparation of a p-fluorophenyl Grignard reagent.[7] However, the use of Grignard reagents presents significant cost and safety challenges in industrial production, particularly concerning the use of volatile and flammable solvents like diethyl ether.[7]

Manufacturing Process Workflow

The industrial manufacturing of this compound follows a structured workflow from raw materials to the final formulated product. The process necessitates precise control over reaction conditions to ensure high yield and purity.[4]

Caption: Overall workflow for the industrial manufacturing of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key synthetic steps in the production of this compound.

Protocol 1: Synthesis via Direct Nucleophilic Substitution

This protocol is based on the direct coupling of the chlorosilyl intermediate with sodium 1,2,4-triazolide.

Materials:

-

Bis(4-fluorophenyl)methylchloromethylsilane

-

1,2,4-Triazole

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Saturated NaCl aqueous solution

-

Anhydrous MgSO₄

Procedure:

-

Preparation of Sodium Triazolide: In a reaction vessel under a nitrogen atmosphere, add a stoichiometric amount of 1,2,4-triazole to a suspension of sodium hydride in anhydrous DMF.

-

Reaction: Cool the suspension of sodium triazolide in DMF to approximately 50°C.[7]

-

Add bis(4-fluorophenyl)methylchloromethylsilane to the suspension.[7]

-

Heat the reaction mixture to 132-136°C and maintain stirring for 8-12 hours.[7]

-

Work-up and Isolation: After the reaction is complete, distill off the DMF under reduced pressure.[7]

-

Cool the residue to 45°C and add water and toluene. Stir the mixture and allow it to cool to room temperature.[7]

-

Separate the organic phase. Wash the organic layer with a saturated aqueous solution of NaCl.[7]

-

Dry the organic phase over anhydrous MgSO₄.[7]

-

Evaporate the solvent to yield the crude this compound product.

-

Purification: Further purification can be achieved by recrystallization or column chromatography to obtain technical-grade this compound.[8]

Protocol 2: Synthesis using a Phase-Transfer Catalyst

This method aims to improve yield and purity by employing a phase-transfer catalyst.

Materials:

-

Bis(4-fluorophenyl)methylchloromethylsilane

-

1,2,4-Triazolium salt (e.g., sodium, potassium)

-

Phase-transfer catalyst (e.g., quaternary ammonium salt)

-

Organic solvent (e.g., toluene, xylene)[8]

-

Petroleum ether (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable reactor, mix the 1,2,4-triazolium salt with a phase-transfer catalyst in an organic solvent such as toluene.[8]

-

Heat the mixture with stirring.

-

Addition of Silane: Slowly add bis(4-fluorophenyl)methylchloromethylsilane dropwise to the heated mixture.[8]

-

Continue to heat and stir the reaction mixture for 4-10 hours.[8]

-

Purification: After the reaction, perform a distillation under reduced pressure. The resulting solid is then recrystallized using petroleum ether.[8]

-

The purified product is obtained by suction filtration and drying.[8]

Chemical Synthesis Pathway Diagram

The following diagram illustrates the core chemical reaction for the synthesis of this compound.

Caption: Core reaction scheme for this compound synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis and manufacturing processes for this compound.

| Parameter | Value | Conditions / Notes | Reference |

| Reaction Yield | 55.03% | Reaction in DMF solvent. | [8] |

| Product Purity | > 95% | Using a phase-transfer catalyst. | [8] |

| Technical Grade Purity | ≥ 950 g/kg (95%) | FAO Specification. | [1] |

| Reaction Temperature | 50°C | DMF solvent, 64-hour reaction. | |

| 132-136°C | DMF solvent, 8-12 hour reaction. | [7] | |

| Reaction Time | 4-10 hours | With phase-transfer catalyst. | [8] |

| 8-12 hours | DMF solvent at 132-136°C. | [7] | |

| 64 hours | DMF solvent at 50°C. | ||

| Energy of Production | 529 MJ / kg | Life cycle energy requirement. | [4] |

Conclusion

The synthesis and manufacturing of this compound are well-established processes centered around the nucleophilic substitution of a functionalized organosilane with a triazole salt. While the direct reaction in a polar aprotic solvent like DMF is common, methods employing phase-transfer catalysts have been developed to enhance purity and yield. Key challenges in industrial-scale production are associated with the safe and cost-effective synthesis of the organosilicon precursors. The final product is typically formulated as an emulsifiable concentrate or water-dispersible granules for agricultural application. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in the research and development of agrochemicals.

References

- 1. This compound [fao.org]

- 2. This compound | C16H15F2N3Si | CID 73675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Ref: DPX H6573) [sitem.herts.ac.uk]

- 5. defianceagrisciences.com [defianceagrisciences.com]

- 6. Supply Fungicide this compound, this compound 400g/L EC, this compound 7.5 EC, this compound 40 EC, this compound 40 ec uses, this compound 25 WG, this compound 25 WDG, this compound 25 EW, this compound 25 ME, this compound systemic fungicide, pesticide suppliers [essencechem.com]

- 7. Page loading... [guidechem.com]

- 8. CN101824045B - Preparation method of bis (4-fluorophenyl)-(1H-1, 2, 4-triazol-1-yl methyl) silicane - Google Patents [patents.google.com]

Flusilazole: A Technical Guide to its Discovery, Development, and Mode of Action

An in-depth whitepaper for researchers, scientists, and drug development professionals.

Introduction

Flusilazole, an organosilicon fungicide, represents a significant advancement in the control of a broad spectrum of fungal pathogens affecting major agricultural crops. Developed and introduced by DuPont, its unique chemical structure and mode of action as a sterol 14α-demethylase inhibitor (DMI) have made it an effective tool for disease management worldwide.[1] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound, with a focus on the experimental methodologies and key data that underpin its scientific foundation.

Discovery and Development History

First reported in 1984, this compound (coded as DPX-H6573) was invented by DuPont Crop Protection.[1][2] Its development was part of a broader research initiative in the 1970s and 1980s that focused on the synthesis and screening of novel triazole compounds for fungicidal activity. The introduction of a silicon atom into the molecular structure was a key innovation that distinguished this compound from other triazole fungicides and contributed to its potent and broad-spectrum efficacy. The development process, from initial discovery to commercialization, followed a rigorous pathway of synthesis, screening, field trials, and toxicological and environmental impact assessments. While the specific internal workflow of DuPont is proprietary, a generalized experimental workflow for the development of a fungicide like this compound is illustrated below.

Chemical Synthesis

This compound, with the chemical name bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane, is synthesized through a multi-step process involving organosilicon and triazole chemistry.[2] A general and efficient synthesis method involves the reaction of a chloromethylsilane precursor with a salt of 1,2,4-triazole.

A described method for the preparation of this compound involves the substitution reaction of 1,2,4-triazole salt with bis(4-fluorophenyl)methyl(chloromethyl)silane.[3] The reaction can be carried out in an organic solvent in the presence of a phase-transfer catalyst.[3] For instance, 1,2,4-triazole potassium salt can be reacted with bis(4-fluorophenyl)methyl(chloromethyl)silane in xylene with a phase-transfer catalyst like tetrabutylammonium chloride.[3] The mixture is heated and stirred for several hours to yield this compound.[3]

Physicochemical Properties

This compound is a white to off-white crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅F₂N₃Si | [1] |

| Molecular Weight | 315.39 g/mol | [1] |

| Melting Point | 53.2 ± 0.06 °C | |

| Vapor Pressure | Low | [4] |

| Water Solubility | Low, unaffected by pH in the range of 5-9 | [4] |

| Octanol/Water Partition Coefficient (log Kow) | 3.7 | |

| Hydrolytic Stability | Stable at pH 5, 7, and 9 at 25°C | [4] |

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound is a systemic fungicide with both protective and curative action.[2] Its mode of action is the inhibition of sterol biosynthesis, specifically targeting the enzyme C14-demethylase (cytochrome P450 monooxygenase).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.

Fungicidal Activity

This compound exhibits a broad spectrum of activity against a wide range of phytopathogenic fungi, including species from the Ascomycetes, Basidiomycetes, and Deuteromycetes. It is particularly effective against powdery mildews, rusts, and various leaf spot diseases.

In Vitro Fungicidal Efficacy

The in vitro fungicidal activity of this compound is typically determined by measuring the inhibition of mycelial growth of the target fungi on an amended agar medium. The effective concentration required to inhibit growth by 50% (EC₅₀) is a standard measure of fungicide potency.

| Fungal Pathogen | Host | EC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | Various | 0.021 - 0.372 | [5] |

| Sclerotinia sclerotiorum | Various | 0.0227 - 0.3436 | [6] |

| Alternaria alternata | Soybean | 0.0040 - 0.0053 | [6] |

Experimental Protocols

Mycelial Growth Inhibition Assay (EC₅₀ Determination)

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution of known concentration (typically in a solvent like DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Autoclave the PDA medium and cool it to approximately 45-50°C in a water bath.

-

Prepare a series of dilutions of the this compound stock solution.

-

Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (e.g., DMSO) should also be prepared.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of an actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the target fungus (typically 20-25°C) in the dark.

-

-

Data Collection:

-

Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached a significant portion of the plate.

-

Calculate the average colony diameter for each concentration.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value by probit analysis or by fitting a dose-response curve to the data.

-

Determination of Ergosterol Content in Fungal Mycelia

Objective: To quantify the ergosterol content in fungal mycelia to assess the impact of this compound on its biosynthesis.

Materials:

-

Fungal mycelia (treated with this compound and untreated control)

-

Potassium hydroxide (KOH)

-

Methanol

-

n-Hexane

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Ergosterol standard

Procedure:

-

Saponification:

-

Harvest and lyophilize the fungal mycelia.

-

To a known weight of dried mycelia, add a solution of KOH in methanol.

-

Reflux the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the ergosterol.

-

-

Extraction:

-

After cooling, add water and n-hexane to the mixture.

-

Vortex vigorously to extract the ergosterol into the n-hexane layer.

-

Separate the n-hexane layer and repeat the extraction process on the aqueous layer.

-

Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Redissolve the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).

-

Inject the sample into the HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase such as methanol or acetonitrile/water.

-

Detect ergosterol by its UV absorbance at approximately 282 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the ergosterol standard.

-

Quantify the ergosterol content in the samples by comparing the peak area to the standard curve.

-

Toxicological Profile

This compound has been subject to extensive toxicological evaluation. It is classified as slightly to moderately toxic upon acute oral administration in rats.[7] Studies have shown that at high doses, this compound can cause developmental toxicity in rodents.[8] The toxicological data for this compound is derived from a series of standardized tests, often following OECD guidelines.

Representative Protocol: Developmental Toxicity Study (based on OECD Guideline 414)

Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.

Test System: Typically, the rat is used as the test species.

Procedure:

-

Dosing:

-

Pregnant female rats are administered this compound daily by gavage during the period of major organogenesis (e.g., gestation days 6 through 15).

-

At least three dose levels and a concurrent control group (vehicle only) are used. The doses are selected based on preliminary range-finding studies.

-

-

Maternal Observations:

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded throughout the study.

-

-

Fetal Evaluation:

-

On the day before expected parturition, the dams are euthanized, and a caesarean section is performed.

-

The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

-

Environmental Fate

The environmental fate of this compound has been studied to understand its persistence and mobility in soil and water. It is known to be persistent in soil under certain conditions. The methodologies for these studies generally follow standardized guidelines, such as those from the OECD.

Representative Protocol: Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under both aerobic and anaerobic conditions.

Procedure:

-

Test System:

-

Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH) are used.

-

The test is typically conducted using ¹⁴C-labeled this compound to facilitate the tracking of the parent compound and its transformation products.

-

-

Incubation:

-

The soil is treated with the test substance and incubated in the dark at a constant temperature (e.g., 20°C) and moisture content.

-

For aerobic conditions, the soil is incubated in flasks that allow for the continuous flow of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

For anaerobic conditions, the soil is first incubated aerobically and then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling and Analysis:

-

Soil samples are taken at various time intervals and extracted with appropriate solvents.

-

The extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting (LSC) to determine the concentration of this compound and its transformation products over time.

-

A mass balance is performed to account for all the applied radioactivity.

-

-

Data Analysis:

-

The degradation kinetics of this compound are determined, and the half-life (DT₅₀) is calculated.

-

The major transformation products are identified and their formation and decline are monitored.

-

Representative Protocol: Adsorption/Desorption in Soil (based on OECD Guideline 106)

Objective: To determine the extent to which this compound adsorbs to soil particles and its potential for leaching.

Procedure:

-

Test System:

-

A batch equilibrium method is used with several different soil types.

-

A solution of this compound in a calcium chloride solution is prepared.

-

-

Adsorption Phase:

-

Known amounts of soil are equilibrated with the this compound solution for a defined period with shaking.

-

The soil suspension is then centrifuged, and the concentration of this compound remaining in the supernatant is measured.

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

-

Desorption Phase:

-

The supernatant from the adsorption phase is replaced with a fresh calcium chloride solution.

-

The soil is resuspended and equilibrated again to determine the amount of this compound that desorbs from the soil particles.

-

-

Data Analysis:

-

The adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients are calculated. These values provide an indication of the mobility of this compound in soil.

-

Conclusion

This compound remains a valuable tool in modern agriculture due to its potent and broad-spectrum fungicidal activity. Its discovery and development exemplify a structured approach to agrochemical innovation, from rational chemical design to rigorous safety and environmental assessment. The detailed understanding of its mode of action, centered on the inhibition of ergosterol biosynthesis, continues to inform resistance management strategies and the development of new antifungal agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other fungicides, ensuring a robust scientific basis for their safe and effective use.

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: DPX H6573) [sitem.herts.ac.uk]

- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 4. fao.org [fao.org]

- 5. content.fera.co.uk [content.fera.co.uk]

- 6. smithers.com [smithers.com]

- 7. apps.who.int [apps.who.int]

- 8. Developmental toxic effects of antifungal this compound administered by gavage to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile and safety data of Flusilazole

An In-depth Technical Guide on the Toxicological Profile and Safety of Flusilazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a broad-spectrum organosilicon triazole fungicide, is utilized for the control of fungal diseases in various agricultural crops.[1][2] Its mechanism of action involves the inhibition of the lanosterol 14 alpha-demethylase (CYP51) enzyme, a critical component in fungal sterol biosynthesis.[1][3] However, its potential interaction with mammalian enzyme systems necessitates a thorough evaluation of its toxicological profile.[3][4] This document provides a comprehensive technical overview of the toxicological data for this compound, including its acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development, and the nervous system. The information is compiled from studies conducted on various animal models and is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

Chemical Identity

-

ISO Common Name: this compound[2]

-

Chemical Name (IUPAC): bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-l-ylmethyl)silane[2]

-

Molecular Formula: C₁₆H₁₅F₂N₃Si[2]

-

Molecular Weight: 315.4 g/mol [2]

-

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Mechanism of Action and Toxicokinetics

This compound's primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[1][6] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and function, ultimately leading to cell death.[3] In mammals, this compound can also interact with cytochrome P450 enzymes, which may underlie some of its toxic effects.[4] One potential mechanism involves the inhibition of CYP26B1, which can disrupt retinoic acid (RA) signaling, a critical pathway in embryonic development.[4]

Figure 2: this compound's mechanism of action in fungi and a potential pathway for mammalian toxicity.

In toxicokinetic studies in rats, orally administered this compound was rapidly and extensively absorbed (up to 80%) and subsequently excreted, primarily within 96 hours.[5][7] Excretion occurs through both urine and feces, with the route depending on the radiolabel position.[7] The compound is extensively metabolized, with the parent compound accounting for only a small fraction (2-11%) of the administered dose.[7] There is a low potential for accumulation in tissues.[5][7]

Toxicological Profile

Acute Toxicity

This compound exhibits slight to moderate acute toxicity via the oral route in rats and minimal toxicity via dermal or inhalation routes in rats and rabbits.[5] Clinical signs following oral administration include weight loss, weakness, lethargy, and at higher doses, prostration, salivation, labored breathing, and convulsions.[5]

Table 1: Acute Toxicity of this compound

| Species | Route | Parameter | Value | Reference |

|---|---|---|---|---|

| Rat | Oral | LD₅₀ | 674 mg/kg bw | [8][9] |

| Rat | Oral | LD₅₀ | 672–1216 mg/kg bw | [7] |

| Rat | Dermal | LD₅₀ | > 2000 mg/kg bw | [5][7][9] |

| Rabbit | Dermal | LD₅₀ | > 2000 mg/kg bw | [7] |

| Rat | Inhalation (4h) | LC₅₀ | 2.7–3.7 mg/L | [5] |

| Rat | Inhalation (4h) | LC₅₀ | 6.8–7.7 mg/L |[7] |

Short-Term and Subchronic Toxicity

Repeated-dose studies in mice, rats, and dogs have identified the liver and urinary bladder as primary target organs.[5][10] Observed effects include hepatocellular hypertrophy, fatty change, and urothelial hyperplasia.[10] In a 1-year study in dogs, which were the most sensitive species, effects included liver histopathology, lymphoid hyperplasia in the gastric mucosa, and changes in clinical chemistry.[5]

Table 2: Short-Term and Subchronic Toxicity of this compound

| Species | Study Duration | Route | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

|---|---|---|---|---|---|---|

| Mouse | 90 days | Dietary | 75 ppm (≈12 mg/kg/day) | 225 ppm (≈36 mg/kg/day) | Liver lesions | [10] |

| Rabbit | 21 days | Dermal | 5 mg/kg/day | 25 mg/kg/day | Diffuse epidermal hyperplasia/thickening | [5] |

| Dog | 1 year | Dietary | 20 ppm (0.7 mg/kg/day) | 75 ppm (2.4 mg/kg/day) | Liver histopathology, gastric hyperplasia, clinical chemistry changes |[5] |

Chronic Toxicity and Carcinogenicity

Long-term studies have confirmed the liver and bladder as target organs.[7] Carcinogenic effects have been observed in rodents at high exposure levels, including bladder tumors in rats and liver tumors in mice.[6][11] These tumors appeared in the presence of significant chronic toxicity in the target organs.[11] The World Health Organization (WHO) concluded there is no carcinogenic concern at levels relevant to dietary exposure.[7]

Table 3: Chronic Toxicity and Carcinogenicity of this compound

| Species | Study Duration | Route | Parameter | Value (mg/kg/day) | Key Effects | Reference |

|---|---|---|---|---|---|---|

| Mouse | 18 months | Dietary | NOAEL (Toxicity) | 3.4 | - | [5] |

| LOAEL (Toxicity) | 27 | Liver and bladder toxicity | [5] | |||

| NOAEL (Carcinogenicity) | 36 (females) | No oncogenic potential under study conditions | [5] | |||

| Rat | 2 years | Dietary | NOAEL (Toxicity) | 2 | - | [5] |

| LOAEL (Toxicity) | 10 | Liver and bladder toxicity | [5] | |||

| NOAEL (Carcinogenicity) | 14.8 | - | [5] |

| | | | LOAEL (Carcinogenicity) | 30.8 | Bladder tumors |[5] |

Genotoxicity

This compound has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity assays. The majority of these studies, conducted in mammalian and microbial systems, have shown no evidence of genotoxic potential.[5][7] The WHO concluded that this compound is unlikely to be genotoxic.[7] However, one study using the Allium cepa (onion root) test reported genotoxic effects, including chromosomal abnormalities and an increase in necrotic cells.[12]

Reproductive and Developmental Toxicity

This compound is considered a reproductive and developmental toxicant.[6][13] In multi-generation studies in rats, effects at high doses included increased gestation length and maternal mortality during parturition.[7] Developmental studies in rats and rabbits revealed maternal toxicity, such as reduced body-weight gain, and embryofetal toxicity.[5] In rats, skeletal anomalies were observed, while in rabbits, increased abortions and resorptions occurred at maternally toxic doses.[5] There was no evidence of teratogenicity in rabbits.[5][7]

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | Route | Parameter | Value (mg/kg/day) | Key Effects | Reference |

|---|---|---|---|---|---|---|

| Rat | 2-Generation Reproduction | Dietary | Parental NOAEL | 4.04 | Reduced body-weight gain in F1 females | [5] |

| Offspring NOAEL | 4.04 | Reduced live pups, decreased growth at LOAEL | [5] | |||

| Reproduction NOAEL | 4.04 | Increased gestation length at LOAEL | [5] | |||

| Rat | Developmental | Gavage | Maternal NOAEL | 2 | Reduced body-weight gain, decreased food consumption | [5] |

| Embryo/fetal NOAEL | 2 | Skeletal anomalies at LOAEL | [5] | |||

| Rabbit | Developmental | Gavage | Maternal NOAEL | 7 | Clinical signs, abortion, resorption at LOAEL | [5][7] |

| | | | Embryo/fetal NOAEL | 7 | Increased resorption at LOAEL |[5][7] |

Neurotoxicity

While not a primary endpoint in many regulatory studies, evidence suggests this compound may possess neurotoxic potential. In vitro studies using differentiated SH-SY5Y human neuroblastoma cells demonstrated that high concentrations of this compound induced cytotoxicity, reduced cell viability, and negatively affected neurite growth, indicating a potential for causing neuronal degeneration.[1][3][14] Studies in zebrafish larvae also showed that this compound exposure induced neurotoxicity, in addition to other developmental defects.[15] Furthermore, a metabolite, 1,2,4-triazole, has been shown to cause neurotoxicity in mice and rats.[16]

Experimental Protocols

Detailed experimental protocols are critical for the interpretation and replication of toxicological studies. The studies cited in this guide were generally conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD test guidelines.

Example Protocol: Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 452)

This section outlines a representative methodology for a long-term study, such as the 2-year rat study referenced.

Figure 3: A representative experimental workflow for a chronic toxicity and carcinogenicity study.

-

Test System: Crl:CD(SD)BR rats, typically 80-100 animals per sex per group.

-

Administration: this compound (e.g., 96.5% purity) is mixed into the diet at various concentrations (e.g., 0, 50, 250, 750 ppm).[5]

-

Duration: 24 months.

-

In-Life Assessments:

-

Clinical Observations: Conducted daily for signs of toxicity, morbidity, and mortality.

-

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Ophthalmology: Examinations performed prior to the study and at termination.

-

Clinical Pathology: Blood samples collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

-

-

Terminal Assessments:

-

Gross Necropsy: All animals, including those that die intercurrently, undergo a full necropsy.

-

Organ Weights: Key organs (e.g., liver, kidneys, brain, bladder) are weighed.

-

Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs (e.g., liver, bladder) and all gross lesions from all animals are also examined.

-

-

Data Analysis: Statistical methods are used to compare dose groups to the control group to determine statistically significant treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are established.

Safety and Regulatory Information

Based on the toxicological database, regulatory bodies have established health-based guidance values for this compound.

-

Acceptable Daily Intake (ADI): The WHO established an ADI of 0–0.007 mg/kg bw.[5] This was based on the NOAEL of 0.7 mg/kg bw per day from a 1-year dog study, with a 100-fold safety factor applied.[5]

-

Acute Reference Dose (ARfD): An ARfD of 0.02 mg/kg bw was established.[5] This was based on the NOAEL of 2 mg/kg bw per day for skeletal anomalies in a rat developmental toxicity study, with a 100-fold safety factor.[5]

-

Hazard Classification: this compound is classified as harmful if swallowed and is suspected of causing cancer and may damage fertility or the unborn child.[8][9]

Figure 4: Logical summary of this compound's key toxicological endpoints and derived guidance values.

Conclusion

This compound is a fungicide with a well-characterized toxicological profile. It is slightly to moderately acutely toxic. The primary target organs upon repeated exposure are the liver and urinary bladder. At high doses, it has demonstrated carcinogenic potential in rodents. This compound is also a reproductive and developmental toxicant, causing effects such as increased gestation length and skeletal anomalies in offspring at maternally toxic dose levels. Emerging in vitro and in vivo data also suggest a potential for neurotoxicity. The established ADI and ARfD provide benchmarks for risk assessment and are derived from the most sensitive endpoints observed in the comprehensive toxicological database. This guide provides essential data and context for professionals engaged in research and development where an understanding of the safety profile of azole compounds is required.

References

- 1. turkjps.org [turkjps.org]

- 2. fao.org [fao.org]

- 3. This compound Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. apps.who.int [apps.who.int]

- 6. This compound | C16H15F2N3Si | CID 73675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. agilent.com [agilent.com]

- 9. cpachem.com [cpachem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. za.uplcorp.com [za.uplcorp.com]

- 12. Genotoxicity effects of this compound on the somatic cells of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (Ref: DPX H6573) [sitem.herts.ac.uk]

- 14. This compound Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induced developmental toxicity, neurotoxicity, and cardiovascular toxicity via apoptosis and oxidative stress in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. keypublishing.org [keypublishing.org]

An In-Depth Technical Guide to the Degradation Pathways and Metabolites of Flusilazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusilazole, an organosilicon fungicide, is utilized for the control of a broad spectrum of fungal diseases in various crops. Understanding its environmental fate, particularly its degradation pathways and the formation of metabolites, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of this compound, detailing its metabolites, degradation kinetics, and the experimental methodologies used in its study.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, have been found to be minor contributors to the overall environmental degradation of this compound under typical conditions.

Hydrolysis

This compound is stable to hydrolysis in sterile aqueous buffer solutions at pH levels commonly found in the environment (pH 4, 7, and 9). Studies conducted following the OECD Guideline 111 for Testing of Chemicals have demonstrated that this compound exhibits negligible degradation over extended periods, indicating that hydrolysis is not a significant degradation pathway.

Photolysis

The photolytic degradation of this compound in water and on soil surfaces is also limited. While some slow degradation has been observed under simulated sunlight with a half-life of 60-80 days at pH 7, studies under natural sunlight have shown no significant photodegradation. This suggests that photolysis does not play a major role in the environmental dissipation of this compound.

Biotic Degradation

The primary route of this compound degradation in the environment is through biotic processes, predominantly mediated by soil microorganisms.

Aerobic Soil Metabolism

Under aerobic conditions, the principal degradation pathway of this compound in soil involves the cleavage of the methylene-silicon bond. This microbial-mediated process results in the formation of two major metabolites:

-

[Bis(4-fluorophenyl)methyl]silanol (IN-F7321) : Also referred to as the silanol metabolite.

-

1H-1,2,4-triazole (IN-H9933)

The silanol metabolite, IN-F7321, can be further metabolized, though it is often detected in soil studies. The 1,2,4-triazole metabolite is typically found in lower concentrations, suggesting it undergoes more rapid subsequent degradation or incorporation into soil organic matter.

The degradation of this compound in aerobic soil follows biphasic kinetics, with a relatively slow overall degradation rate.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of this compound is less extensive. However, studies in anaerobic water-sediment systems have shown that the major metabolite formed is also the silanol, IN-F7321, although the degradation rate is generally slower than under aerobic conditions.

Degradation Pathways and Metabolites

The degradation of this compound proceeds through a series of reactions, primarily initiated by microbial action in the soil.

Quantitative Degradation Data

The rate of this compound degradation is influenced by various soil properties and environmental conditions. The following table summarizes available quantitative data on the dissipation of this compound in soil.

| Soil Type | pH | Organic Carbon (%) | Temperature (°C) | DT50 (days) | Reference |

| Sandy Loam | 4.6 | - | 25 | ~427 (biphasic) | [1] |

| Silt Loam | 6.7 | - | 25 | ~427 (biphasic) | [1] |

| Various Field Soils | - | - | - | 71 - 755 | [1] |

DT50: Time required for 50% of the initial concentration to dissipate.

Experimental Protocols

The following sections outline the general methodologies employed in the degradation studies of this compound, based on internationally recognized guidelines.

Hydrolysis Study (based on OECD Guideline 111)

A hydrolysis study for this compound is typically conducted to assess its stability in aqueous solutions at different pH levels.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

Soil metabolism studies are essential for understanding the biotic degradation of this compound.

Phototransformation in Water Study (based on OECD Guideline 316)

Phototransformation studies assess the degradation of this compound due to light exposure in an aqueous environment.

Conclusion

The environmental degradation of this compound is primarily a biotic process occurring in soil, leading to the formation of the main metabolites [bis(4-fluorophenyl)methyl]silanol (IN-F7321) and 1,2,4-triazole (IN-H9933). Abiotic processes such as hydrolysis and photolysis are not significant degradation pathways. The persistence of this compound in soil can be substantial, with DT50 values varying widely depending on soil type and environmental conditions. Further research into the anaerobic degradation pathways and the fate of minor metabolites will contribute to a more complete understanding of the environmental behavior of this fungicide.

References

Molecular structure and CAS number for Flusilazole

Flusilazole is a broad-spectrum, systemic organosilicon fungicide renowned for its preventative and curative properties against a wide array of fungal pathogens.[1][2] Developed by DuPont, it is utilized in agriculture, horticulture, and viticulture to protect a variety of fruit and vegetable crops.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound, with the IUPAC name bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane, is an organosilicon compound.[3] It is characterized by a central silicon atom bonded to two p-fluorophenyl groups, a methyl group, and a 1H-1,2,4-triazol-1-ylmethyl group.[2][3][5]

CAS Number: 85509-19-9[3][4][6][7][8][9][10]

Molecular Formula: C₁₆H₁₅F₂N₃Si[3][5][9][11]

Synonyms: DPX-H6573, Nustar, Olymp, Punch[3][4][11]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white crystalline solid with low vapor pressure and is stable to hydrolysis at a pH range of 5-9.[6]

| Property | Value | Reference |

| Molecular Weight | 315.39 g/mol | [3] |

| Melting Point | 53-55 °C | [4] |

| Density | 1.31 g/cm³ | [4] |

| logP (Octanol-Water Partition Coefficient) | 3.70 | [3] |

| Water Solubility | 41.9 mg/L (at 20 °C) | [4] |

| Vapor Pressure | 3.9 x 10⁻⁵ Pa (at 25°C) | [6] |

| pKa | 2.5 | [6] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal activity stems from its role as a sterol 14α-demethylase (CYP51) inhibitor.[2][3][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[7][12] Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[11][13]

By inhibiting sterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[7] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which ultimately compromises the fungal cell membrane, leading to growth inhibition and cell death.[12]

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Synthesis Pathway

The commercial production of this compound involves a multi-step chemical synthesis rooted in organosilicon and triazole chemistry.[1] While specific industrial protocols are proprietary, the general synthesis involves the preparation of a triazole ring system which is then functionalized with difluorophenyl groups and a methylsilyl moiety.[1] Key reaction types include nucleophilic substitution, condensation, and silylation.[1]

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Residue Analysis in Soil and Water Samples

The determination of this compound residues in environmental samples is crucial for monitoring and risk assessment. The following is a generalized protocol based on established methods for pesticide residue analysis.

a) Sample Preparation: QuEChERS Method for Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from soil.

-

Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is dry, use a smaller amount (e.g., 3 g) and add 7 mL of ultrapure water, allowing it to hydrate for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 5 minutes.

-

Salting Out: Add QuEChERS extraction salts (e.g., anhydrous MgSO₄ and NaCl). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds and then centrifuge.

-

Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

b) Sample Preparation: Solid-Phase Extraction (SPE) for Water

SPE is a common technique for extracting and concentrating pesticides from water samples.

-

Filtration: Filter the water sample through a 0.45 µm filter.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of about 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water.

-

Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.

c) Instrumental Analysis: GC-MS/MS

-

Gas Chromatograph (GC):

-

Column: A low-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI).

-

Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

-

In Vitro Cytotoxicity Assessment

The following protocols are based on studies evaluating the cytotoxicity of this compound in the SH-SY5Y human neuroblastoma cell line.[8][9]

a) Cell Culture and Differentiation

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Differentiate the cells into mature neurons by treating them with 10 µM all-trans-retinoic acid (RA) for 7 days.[8][9]

b) this compound Treatment

-

Seed the differentiated SH-SY5Y cells into 96-well plates at a density of 1x10⁴ cells/well and allow them to attach for 24 hours.[8]

-

Treat the cells with varying concentrations of this compound (e.g., 50, 100, and 200 µM) for 24 hours.[8][9]

c) Cytotoxicity Assays

-

Crystal Violet Assay:

-

Fix the cells with 4% neutral buffered formalin for 1 hour.

-

Stain the cells with 0.1% crystal violet solution for 30 minutes.

-

Wash the wells and solubilize the stain.

-

Measure the absorbance to determine cell viability.[8]

-

-

Neutral Red Uptake Assay:

-

Incubate the treated cells with 40 µg/mL neutral red dye for 4 hours.

-

Wash the cells and extract the dye.

-

Measure the absorbance to quantify the uptake of the dye by viable cells.[8]

-

-

Lactate Dehydrogenase (LDH) Leakage Assay:

-

Collect the cell culture supernatant.

-

Use a commercial LDH assay kit to measure the amount of LDH released from damaged cells into the supernatant.[8]

-

Conclusion

This compound remains a significant fungicide in modern agriculture due to its effective inhibition of the ergosterol biosynthesis pathway in a wide range of fungal pathogens. This guide provides core technical information on its molecular and chemical properties, a detailed look at its mechanism of action, and standardized protocols for its analysis and in vitro toxicological assessment. This information serves as a valuable resource for professionals in research and development within the agrochemical and pharmaceutical industries.

References

- 1. This compound (Ref: DPX H6573) [sitem.herts.ac.uk]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 5. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 8. This compound Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of Flusilazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of flusilazole, a broad-spectrum systemic fungicide, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.

Quantitative Solubility Data